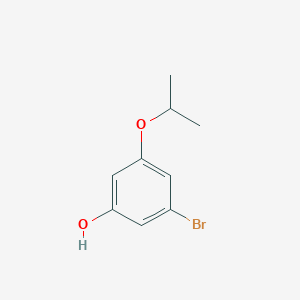

3-Bromo-5-(propan-2-yloxy)phenol

Description

Contextualization of Brominated Aryloxy Phenols as Privileged Structures in Synthesis

Brominated phenols and their derivatives are recognized as crucial building blocks in the synthesis of a wide array of organic compounds. mdpi.com Their utility stems from the presence of the bromine atom, a versatile functional group that can participate in numerous chemical transformations. This versatility makes brominated aryloxy phenols "privileged structures" in medicinal chemistry and materials science. The bromine substituent can be readily replaced or modified through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures. mdpi.com These reactions are fundamental to modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Furthermore, the presence of both a hydroxyl group (phenol) and an ether (aryloxy) linkage provides additional sites for chemical modification, enhancing the structural diversity that can be achieved from a single scaffold. encyclopedia.pub The strategic placement of a bromine atom on the aromatic ring influences the electronic properties of the molecule and provides a handle for regioselective functionalization, a key challenge in the synthesis of highly substituted aromatic compounds. oregonstate.edu

Significance of 3-Bromo-5-(propan-2-yloxy)phenol as a Versatile Chemical Scaffold and Synthetic Intermediate

This compound, with its specific arrangement of functional groups, serves as a valuable and versatile chemical scaffold. nih.gov The molecule incorporates three distinct reactive sites: the phenolic hydroxyl group, the aryl bromide, and the isopropyl ether. This trifunctional nature allows for a programmed, stepwise modification, making it an ideal intermediate for creating diverse molecular libraries. For instance, the phenolic hydroxyl can undergo O-alkylation or esterification, the aryl bromide is primed for metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl substituents, and the isopropoxy group, while generally stable, can be cleaved under specific conditions if required. mdpi.com The meta-substitution pattern of the bromo and isopropoxy groups relative to the hydroxyl group directs further electrophilic aromatic substitution to specific positions on the ring, offering regiochemical control. The utility of this compound as a synthetic intermediate is underscored by its appearance in patent literature, indicating its role in the development of proprietary molecules. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrO₂ | PubChem nih.gov |

| Molecular Weight | 231.09 g/mol | PubChem nih.gov |

| CAS Number | 1026796-73-5 | PubChem nih.gov |

| IUPAC Name | 3-bromo-5-propan-2-yloxyphenol | PubChem nih.gov |

Overview of Research Directions in the Field of Substituted Phenols

Substituted phenols are a cornerstone of modern chemistry due to their widespread presence in pharmaceuticals, natural products, agrochemicals, and polymers. oregonstate.edunih.gov Consequently, research in this field is vibrant and multifaceted. A major focus is the development of novel, efficient, and sustainable synthetic methodologies. nih.gov Traditional methods for phenol (B47542) synthesis often require harsh conditions or toxic reagents. nih.gov Current research aims to overcome these limitations by exploring strategies like the ipso-hydroxylation of arylboronic acids, which offers a mild and green alternative. nih.gov

Another significant research direction is the pursuit of complete regiochemical control in the synthesis of highly substituted, and even fully substituted, phenols. oregonstate.edu Achieving precise control over the placement of multiple substituents on the phenolic ring is a long-standing challenge. Innovative strategies, such as cycloaddition cascades, are being developed to construct complex phenols from simple starting materials with programmable substitution patterns. oregonstate.edu Furthermore, the functionalization of naturally occurring phenols is an active area of investigation, aiming to enhance their biological activities through chemical modification. nih.gov This includes derivatization techniques like esterification and etherification to create new compounds with improved properties. nih.gov

Research Objectives and Scope of the Academic Inquiry for this compound

The primary research objective of an academic inquiry into this compound is to fully characterize its chemical reactivity and explore its potential as a versatile intermediate in organic synthesis. The scope of this inquiry is focused exclusively on the chemical properties and synthetic applications of the molecule, based on its distinct functional groups.

The specific objectives include:

Mapping Reactivity: Systematically investigating the reactivity of the three key functional sites: the phenolic hydroxyl, the aryl bromide, and the isopropoxy ether. This involves exploring a range of reactions such as O-alkylation, acylation, and etherification at the hydroxyl group, and various palladium-catalyzed cross-coupling reactions at the C-Br bond.

Exploring Regioselectivity: Studying the directing effects of the existing substituents in electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to understand the regiochemical outcomes and expand the molecule's synthetic utility.

Application as a Scaffold: Utilizing the compound as a starting scaffold to synthesize a focused library of more complex, multi-substituted aryloxy phenols. This demonstrates its value as a building block for accessing novel chemical space, particularly for applications in medicinal chemistry and materials science.

This inquiry does not extend to the biological testing, dosage, or safety profiling of the title compound or its derivatives. The focus remains strictly on its fundamental organic chemistry and its role as a synthetic tool.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₁BrO₂ |

| 3-Bromo-5-fluorophenol | C₆H₄BrFO |

| 2-bromo-4-fluorophenol | C₆H₄BrFO |

| 3-bromo-[1,1′-biphenyl]-4-ol | C₁₂H₉BrO |

| 1-bromo-3,5-dimethoxybenzene | C₈H₉BrO₂ |

| 3-(p-tolyloxy)phenol | C₁₃H₁₂O₂ |

| 3-iodoanisole | C₇H₇IO |

| p-methylphenol | C₇H₈O |

| Resorcinol | C₆H₆O₂ |

| Boron tribromide | BBr₃ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSRHSIWJODVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680259 | |

| Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-73-5 | |

| Record name | 3-Bromo-5-(1-methylethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Bromo 5 Propan 2 Yloxy Phenol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 3-Bromo-5-(propan-2-yloxy)phenol identifies two primary disconnections that simplify the target molecule into more readily available starting materials. The first key disconnection is the C-O bond of the ether linkage. This leads to a 3-bromophenol (B21344) derivative and an isopropyl group precursor. The second key disconnection is the C-Br bond, which points to a substituted phenol (B47542) as a precursor.

Based on these disconnections, two main synthetic routes can be envisioned:

Route A: Bromination of an isopropoxy-substituted phenol. This involves first introducing the isopropoxy group onto a phenol ring, followed by selective bromination at the meta-position.

Route B: Etherification of a brominated phenol. This route starts with a commercially available brominated phenol, followed by the introduction of the isopropoxy group.

The choice between these routes depends on the availability and reactivity of the starting materials, as well as the selectivity of the reactions involved.

Aromatic Bromination Pathways for Selective Halogenationmasterorganicchemistry.comwikipedia.org

The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. The desired 1,3,5-substitution pattern requires careful consideration of the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Strategies for Bromine Introduction

Electrophilic aromatic substitution is a fundamental method for introducing bromine onto an aromatic ring. libretexts.org The hydroxyl or isopropoxy group on the phenol are ortho-, para-directing activators. To achieve the desired meta-bromination relative to the oxygen-containing substituent, a different strategy is often required.

One approach involves starting with a precursor that has a meta-directing group, which is later converted to the desired hydroxyl or isopropoxy group. Alternatively, bromination can be performed under conditions that favor kinetic control over thermodynamic control, although this can often lead to mixtures of isomers. wku.edu The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), is typically required to polarize the bromine molecule, making it a more potent electrophile. libretexts.org

Recent developments have introduced milder and more efficient brominating agents. For instance, a system using PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr3) has been shown to be effective for the bromination of phenols under mild conditions. nih.gov

| Starting Material | Reagents | Product(s) | Notes |

| 3-Isopropoxyphenol | Br2, FeBr3 | Mixture of brominated isomers | The isopropoxy group is an ortho-, para-director, making selective meta-bromination challenging. |

| 3,5-Dihydroxybenzoic acid | Br2, H2O | 2,4,6-Tribromo-3,5-dihydroxybenzoic acid | The activating hydroxyl groups and the meta-directing carboxylic acid lead to complex substitution patterns. |

| 2-Naphthol | PIDA, AlBr3 | 1-Bromo-2-naphthol | Demonstrates the efficacy of modern brominating agents for activated systems. nih.gov |

Directed Ortho-Metalation and Directed Bromination Techniques

Directed ortho-metalation (DoM) offers a powerful method for achieving regioselective substitution on an aromatic ring. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile, such as a bromine source.

While DoM traditionally targets the ortho position, it can be strategically employed to achieve the desired 3-bromo-5-isopropoxy substitution pattern. For example, starting with a precursor that positions the directing group appropriately can lead to the desired product after subsequent functional group manipulations. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org

| Directing Group | Reagent | Result | Reference |

| -OCON(i-Pr)2 | s-BuLi, TMEDA | Ortho-lithiation | organic-chemistry.org |

| -OMe | n-BuLi | Ortho-lithiation | wikipedia.org |

| -CONR2 | Alkyllithium | Ortho-lithiation | organic-chemistry.org |

Etherification Protocols for the Introduction of the Isopropoxy Groupnih.gov

The formation of the ether linkage is a key step in the synthesis of this compound. Several methods are available for this transformation, with the Williamson ether synthesis being a classic and widely used approach.

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.combyjus.com In the context of synthesizing this compound, this would typically involve the reaction of a 3-bromophenoxide with an isopropyl halide.

The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the phenol and form the more nucleophilic phenoxide. masterorganicchemistry.comlibretexts.org The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used. byjus.com

While the Williamson ether synthesis is robust, it can be limited by side reactions, particularly when using secondary alkyl halides, which can lead to elimination products. masterorganicchemistry.com Modern adaptations of this reaction may utilize phase-transfer catalysts to improve reaction rates and yields.

| Phenol | Alkylating Agent | Base | Solvent | Product |

| 3-Bromophenol | 2-Bromopropane | NaH | DMF | This compound |

| Phenol | Methyl Bromide | NaOH | Ethanol/Water | Anisole |

| 2-Allyl-4-bromo-6-nitrophenol | Allyl Bromide | K2CO3 | Acetonitrile | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene mdpi.com |

Transition Metal-Catalyzed C-O Coupling Reactions for Phenol Alkylation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of C-O bonds. rsc.org These methods can often overcome some of the limitations of the Williamson ether synthesis, such as the need for harsh reaction conditions and the potential for side reactions.

Copper-catalyzed Ullmann-type reactions, for instance, can be used to couple phenols with alkyl halides. mdpi.com These reactions often employ a copper catalyst, a ligand, and a base. Palladium-catalyzed reactions have also been developed for the synthesis of aryl ethers. These methods offer the advantage of often proceeding under milder conditions and with a broader substrate scope.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Product | Reference |

| 1-Bromo-3,5-dimethoxybenzene | Resorcinol | CuI | N,N-dimethylglycine HCl | Cs2CO3 | 3-(3,5-Dimethoxyphenoxy)phenol | mdpi.com |

| 3-Iodoanisole | p-Methylphenol | CuI | N,N-dimethylglycine HCl | Cs2CO3 | 3-(p-Tolyloxy)anisole | mdpi.com |

Development of Convergent and Linear Synthetic Sequences for this compound

The construction of the target molecule can be approached through two primary strategic disconnections, leading to either a linear or a convergent synthesis.

Linear Synthesis:

A linear synthetic sequence involves the stepwise modification of a single starting material. A plausible linear route to this compound could commence with a readily available substituted phenol. For instance, starting from 3,5-dibromophenol, a selective mono-etherification could be attempted, followed by a subsequent reaction to introduce the second substituent or modify the existing ones. However, controlling the regioselectivity in such a sequence can be challenging.

A more controlled linear approach might involve the following steps, drawing parallels from the synthesis of structurally similar compounds like 3-allyl-2-(allyloxy)-5-bromoaniline:

Starting Material Selection: A suitable starting material would be a phenol derivative with appropriate directing groups to facilitate the desired substitution pattern.

Bromination: Introduction of a bromine atom at the desired position on the aromatic ring.

Etherification: Formation of the isopropyl ether linkage via a Williamson ether synthesis. This would involve the reaction of the phenolic hydroxyl group with an isopropyl halide in the presence of a base.

The order of these steps would be crucial to the success of the synthesis, as the electronic nature of the substituents can influence the reactivity and regioselectivity of subsequent reactions.

Convergent Synthesis:

Key convergent strategies could include:

Palladium-Catalyzed Etherification: This could involve the coupling of a 3-bromo-5-halophenol derivative (where the second halogen is different from bromine and more reactive in the coupling reaction) with isopropanol (B130326) in the presence of a palladium catalyst.

Copper-Catalyzed Ullmann-type Coupling: This approach might couple a 3-bromophenol derivative with an isopropoxy-containing boronic acid or another suitable coupling partner, catalyzed by a copper complex.

These convergent approaches offer the advantage of building complexity late in the synthetic sequence, which can be more efficient than a lengthy linear synthesis.

Optimization of Reaction Conditions and Process Intensification

To maximize the yield and purity of this compound, meticulous optimization of the reaction parameters is essential.

Solvent Screening and Catalyst Selection for Enhanced Yields

The choice of solvent and catalyst plays a pivotal role in the efficiency of the key synthetic steps, particularly in the etherification and cross-coupling reactions.

For Williamson Ether Synthesis (Linear Approach):

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. numberanalytics.com The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

| Base | Solvent | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | High |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | High |

| Sodium Hydroxide (NaOH) | Water | Lower |

This table illustrates the impact of base and solvent selection on the yield of Williamson ether synthesis, with stronger bases in polar aprotic solvents generally providing higher yields. numberanalytics.com

Polar aprotic solvents like DMF and DMSO are often preferred as they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com The choice of base is also critical, with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) being highly effective in deprotonating the phenol. numberanalytics.com

For Cross-Coupling Reactions (Convergent Approach):

In convergent syntheses involving cross-coupling, the catalyst system is of utmost importance.

Palladium Catalysts: For palladium-catalyzed etherifications, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed with a palladium source like PdCl2. frontiersin.org

Copper Catalysts: In copper-catalyzed C-O coupling reactions, various copper salts or complexes can be used. The choice of ligand can be crucial for achieving high yields and preventing side reactions.

Temperature and Pressure Regimes in Synthetic Transformations

Temperature and pressure are key physical parameters that can be manipulated to control reaction rates and influence product distribution.

Temperature: In general, increasing the temperature accelerates the reaction rate. However, for many organic reactions, including the synthesis of functionalized phenols, excessive temperatures can lead to decomposition of reactants or products and the formation of unwanted byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is crucial. For instance, in some etherification reactions, moderate temperatures are sufficient, while certain cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate. numberanalytics.comfrontiersin.org

Pressure: While many syntheses are conducted at atmospheric pressure, applying higher pressure can be advantageous in certain cases. For reactions involving gaseous reactants or where an increase in concentration can enhance the rate, high-pressure conditions can be beneficial. numberanalytics.com

The specific temperature and pressure regimes would need to be determined empirically for each step of the synthesis of this compound to achieve the desired outcome.

Multi-Component Reactions and One-Pot Approaches towards Functionalized Phenols

Modern synthetic chemistry increasingly focuses on process intensification, where multiple reaction steps are combined into a single operation without the isolation of intermediates. This approach, known as one-pot or multi-component reaction (MCR), offers significant advantages in terms of reduced waste, time, and cost.

While a specific multi-component reaction for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to develop novel and efficient routes. Several MCRs are known for the synthesis of highly substituted aromatic compounds and functionalized phenols. nih.gov

Examples of MCRs that could potentially be adapted include:

Ugi and Passerini Reactions: These powerful reactions allow for the rapid assembly of complex molecules from three or four starting materials. While they typically produce amide derivatives, modifications to the reaction sequence or subsequent transformations could potentially lead to the desired phenolic ether. nih.gov

Betti Reaction: This reaction involves the condensation of a phenol, an aldehyde, and an amine to form an aminobenzylphenol derivative. This could be a starting point for further functionalization.

A one-pot approach for the synthesis of this compound could involve, for example, the in-situ generation of a reactive intermediate that then undergoes a cascade of reactions to form the final product. The development of such a process would require significant research and optimization but holds the promise of a highly streamlined and efficient synthesis.

Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite the confirmed existence of this compound, specific experimental data from advanced spectroscopic techniques such as high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and Raman) are not present in accessible research articles or databases.

This absence of information precludes a detailed analysis of the compound's structural and conformational properties as requested. An in-depth examination of its ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and two-dimensional correlations (COSY, HSQC, HMBC, NOESY), is not possible without the foundational experimental data. Similarly, a thorough characterization of its functional groups and molecular dynamics through FT-IR and Raman spectroscopy cannot be conducted.

While data for structurally related compounds, such as 3-bromophenol, are available, these are not sufficient to accurately describe the specific spectroscopic characteristics of this compound. The presence of the propan-2-yloxy substituent significantly alters the electronic environment and molecular structure, meaning that data from simpler analogues cannot be reliably extrapolated.

The synthesis of novel compounds is typically followed by extensive spectroscopic characterization to confirm their identity and structure, and this information is usually published in peer-reviewed scientific journals. The lack of such a publication for this compound suggests that while the compound may have been synthesized, its detailed characterization has not been disseminated in the public domain.

Therefore, the advanced spectroscopic and structural elucidation of this compound, as outlined in the requested article structure, cannot be provided at this time due to the unavailability of the necessary primary scientific data.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Propan 2 Yloxy Phenol

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Delineation

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. For 3-Bromo-5-(propan-2-yloxy)phenol, the molecular formula is C₉H₁₁BrO₂. nih.gov The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of almost equal intensity separated by approximately 2 m/z units.

The theoretical exact masses for the molecular ions are calculated as follows:

[C₉H₁₁⁷⁹BrO₂]⁺: 213.9993 Da

[C₉H₁₁⁸¹BrO₂]⁺: 215.9973 Da

The experimental HRMS spectrum is expected to show this distinct isotopic signature, and the measured mass-to-charge ratios would be compared against these theoretical values to unequivocally confirm the molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Molecular Ion Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₉H₁₁BrO₂]⁺ | ⁷⁹Br | 213.9993 |

| [C₉H₁₁BrO₂]⁺ | ⁸¹Br | 215.9973 |

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation spectrum. The analysis of these fragments provides valuable structural information. While specific MS/MS data for this compound is not published, fragmentation pathways can be predicted based on the functional groups present (a brominated aromatic ring, a phenol (B47542), and an isopropyl ether). libretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

Loss of the Isopropyl Group: A primary fragmentation would likely involve the cleavage of the isopropyl group (C₃H₇), resulting in a fragment ion corresponding to [M - C₃H₇]⁺. This occurs via cleavage of the C-O bond of the ether.

Loss of Propene: Another common pathway for ethers is the loss of an alkene through a rearrangement reaction. For the propan-2-yloxy group, this would involve the loss of propene (C₃H₆), leading to a fragment corresponding to [M - C₃H₆]⁺.

Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, leading to characteristic fragments.

Aromatic Ring Fragmentation: The stable aromatic ring may undergo fragmentation, though this typically requires higher energy.

The fragmentation of the related compound, 3-bromophenol (B21344), shows major peaks at m/z 172/174, corresponding to the molecular ion, and a significant fragment at m/z 65, indicating ring fragmentation. nih.govnist.gov For this compound, similar cleavages of the aromatic core are plausible after initial losses from the ether substituent.

Table 2: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Predicted Fragment m/z (for ⁷⁹Br) |

|---|---|---|---|

| 214/216 | [M - C₃H₇]⁺ | Isopropyl radical (C₃H₇) | 171 |

| 214/216 | [M - C₃H₆]⁺ | Propene (C₃H₆) | 172 |

| 214/216 | [M - Br]⁺ | Bromine radical (Br) | 135 |

| 172/174 | [M - C₃H₆ - CO]⁺ | Carbon monoxide (CO) | 144 |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of similar structures, such as other substituted bromophenols and aromatic ethers, allows for a hypothetical description. nih.govnih.govresearchgate.net

The molecule would feature a planar benzene (B151609) ring. The C-Br bond length is expected to be in the typical range for bromoaromatic compounds. The propan-2-yloxy group would introduce some steric bulk, influencing the crystal packing. The phenolic hydroxyl group is a key site for hydrogen bonding. In the crystal lattice, it is highly probable that strong intermolecular hydrogen bonds of the O-H···O type would be observed, linking adjacent molecules into chains or more complex networks. nih.gov

Integration of Experimental and Theoretically Predicted Spectroscopic Data for Comprehensive Validation

A powerful approach in modern structural elucidation is the combination of experimental spectroscopic data with theoretical calculations, often employing Density Functional Theory (DFT). kuleuven.benih.govijaemr.com This integrated method provides a robust validation of the proposed molecular structure.

For this compound, DFT calculations could be used to predict its vibrational (IR and Raman) spectra, NMR chemical shifts, and electronic (UV-Vis) spectra. chemrxiv.orgnih.gov The process would involve:

Geometry Optimization: The three-dimensional structure of the molecule would be computationally optimized to find its lowest energy conformation.

Frequency Calculations: Vibrational frequencies would be calculated from the optimized geometry. These theoretical frequencies are often scaled to better match experimental values, aiding in the assignment of complex vibrational bands. ijaemr.com

NMR and Other Spectral Predictions: Other properties like NMR chemical shifts can also be calculated and compared with experimental data.

By comparing the theoretically predicted spectra with experimentally obtained spectra (IR, Raman, NMR), a detailed and confident assignment of spectral features to specific molecular motions and electronic transitions can be achieved. nih.govtandfonline.comresearchgate.net This correlative approach is particularly valuable for confirming the structure of novel compounds or for resolving ambiguities in spectral interpretation. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Propan 2 Yloxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating the ground state properties of molecules like 3-Bromo-5-(propan-2-yloxy)phenol. nih.gov DFT studies, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can determine the most stable conformation of the molecule by minimizing its energy. mdpi.comresearchgate.net

These calculations yield important thermodynamic parameters, including enthalpy (H), entropy (S), and Gibbs free energy (G), which are essential for understanding the stability and spontaneity of reactions involving the compound. imist.ma For instance, a lower Gibbs free energy value for a particular conformation suggests it is thermodynamically more stable. imist.ma The study of various bromophenols has shown that intramolecular hydrogen bonding and the inductive effects of bromine substituents significantly influence their molecular structures and properties. researchgate.net

Table 1: Illustrative Thermodynamic Parameters for a Phenolic Compound Calculated via DFT Note: The following data is representative of a substituted phenol (B47542) and illustrates the type of information obtained from DFT calculations.

| Parameter | Value | Unit |

| Enthalpy (H) | -516.105559 | Ha |

| Gibbs Free Energy (G) | -516.142381 | Ha |

| Entropy (S) | 88.54 | cal/mol·K |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure calculations. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results obtained from other computational techniques. researchgate.net They are used to obtain precise geometries and energies, which are critical for a detailed understanding of the molecule's potential energy surface and electronic properties.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons in molecular orbitals is key to a molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. bhu.ac.in A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For phenolic compounds, the nature and position of substituents can significantly influence the HOMO-LUMO gap and thus their reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data Note: This table provides an example of FMO data for a substituted phenol to illustrate the concept.

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.31 |

Table 3: Example of NBO Analysis for Key Orbital Interactions Note: The data presented is illustrative of interactions found in substituted phenols.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C) | ~20-30 |

| LP (Br) | σ* (C-C) | ~2-5 |

| π (C=C) | π* (C=C) | ~15-25 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inuni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the phenolic oxygen atom due to its lone pairs, making it a primary site for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The bromine atom and the aromatic ring will also show regions of varying potential that influence the molecule's interactions. nih.gov

Table 4: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color Range | Potential | Interpretation |

| Red | Most Negative | Strongest attraction for electrophiles |

| Yellow/Green | Intermediate | Moderate interaction |

| Blue | Most Positive | Strongest attraction for nucleophiles |

Vibrational Frequency Analysis and Simulation of Spectroscopic Properties

Theoretical vibrational analysis is a fundamental tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. For this compound, such an analysis would provide insights into its molecular structure and bonding.

Computational Approach:

A common and effective method for vibrational frequency analysis is the use of Density Functional Theory (DFT), particularly with the B3LYP functional. researchgate.net The choice of basis set is also crucial for accuracy, with Pople-style basis sets like 6-311++G(d,p) being frequently employed for phenols as they provide a good balance between computational cost and accuracy. nih.govijaemr.com Calculations would first involve optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, harmonic vibrational frequencies are calculated. It is a standard practice to scale the computed frequencies to correct for anharmonicity and the approximations inherent in the theoretical model. researchgate.net

Expected Spectroscopic Features:

Based on studies of halogenated phenols and ethers, the simulated vibrational spectrum of this compound would exhibit characteristic bands for its functional groups. nih.govresearchgate.net The analysis of these vibrations can be detailed through Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a given normal mode. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound Analogs

Note: The following table is a hypothetical representation based on typical vibrational frequencies for substituted phenols and ethers. The exact values for the target compound would require specific calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3550-3650 | Stretching of the phenolic hydroxyl group. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Asymmetric and symmetric stretching of C-H bonds in the isopropoxy group. |

| C-O Stretch (Phenolic) | 1200-1260 | Stretching of the C-O bond of the phenol. ijaemr.com |

| C-O-C Stretch (Ether) | 1050-1150 | Asymmetric stretching of the ether linkage. |

| C-Br Stretch | 500-600 | Stretching of the carbon-bromine bond. |

Conformational Analysis and Potential Energy Surface Exploration of the Isopropoxy Group

The isopropoxy group in this compound is not rigid and can rotate around the C-O bond, leading to different conformations. Understanding the rotational barriers and stable conformations is crucial for a complete picture of the molecule's structure and properties.

Computational Approach:

The conformational landscape of the isopropoxy group can be explored by systematically rotating the dihedral angle of the C(ring)-O-C(isopropyl)-H bond and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, can be performed using DFT or other quantum mechanical methods. The results would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively, as well as the transition states connecting them.

Expected Findings:

The rotation of the isopropoxy group is expected to have a relatively low energy barrier. The most stable conformation will likely be one that minimizes steric hindrance between the isopropyl methyl groups and the hydrogen atom at the C4 position of the benzene ring. The orientation of the isopropoxy group can also influence the molecule's dipole moment and its intermolecular interactions.

Interactive Data Table: Hypothetical Rotational Barriers for the Isopropoxy Group

Note: This table presents a simplified, hypothetical scenario for the rotation of the isopropoxy group. Actual calculations would provide a more detailed and accurate potential energy surface.

| Dihedral Angle (C-O-C-H) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Stable Conformer) |

| 120° | 2.5 | Eclipsed (Transition State) |

| 180° | 0.2 | Staggered (Metastable Conformer) |

Reaction Mechanism Studies and Transition State Identification for Derivatization Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the derivatization of phenols. rsc.orgresearchgate.net For this compound, this could involve reactions at the phenolic hydroxyl group or on the aromatic ring.

Computational Approach:

To study a derivatization reaction, such as silylation with an agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), computational chemists would model the reactants, products, and any intermediates and transition states along the reaction pathway. researchgate.net DFT calculations are well-suited for this purpose. researchgate.net By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for the reaction can be determined. This provides insight into the reaction kinetics. The reaction mechanism is elucidated by connecting the reactants, transition states, and products through an intrinsic reaction coordinate (IRC) calculation.

Example Derivatization: O-Silylation

A common derivatization of phenols is the protection of the hydroxyl group as a silyl (B83357) ether. The generally accepted mechanism for silylation with reagents like MTBSTFA is a nucleophilic attack of the phenolic oxygen on the silicon atom, proceeding through a transition state. researchgate.net

Expected Mechanistic Insights:

Reaction Pathway: Computational studies would likely confirm a concerted or stepwise mechanism for the silylation reaction.

Transition State Geometry: The geometry of the transition state would reveal the key atomic rearrangements during the bond-forming and bond-breaking processes. For an SN2-type reaction at the silicon center, a pentacoordinate silicon species would be expected in the transition state.

Interactive Data Table: Hypothetical Energy Profile for O-Silylation of a Substituted Phenol

Note: The energy values are illustrative and would need to be calculated specifically for the reaction of this compound with a silylating agent.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Silylating Agent | 0.0 |

| Transition State | Pentacoordinate silicon complex | +15 to +25 |

| Products | Silylated phenol derivative + Byproducts | -5 to -15 |

Reactivity and Derivatization Strategies for 3 Bromo 5 Propan 2 Yloxy Phenol

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring of 3-Bromo-5-(propan-2-yloxy)phenol serves as a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new bonds at the C3 position. The reactivity of the aryl bromide follows the general trend for aryl halides in these transformations, which is typically I > Br > Cl.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. This reaction is catalyzed by a palladium(0) complex and requires a base. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position, leading to the synthesis of biaryl and related structures.

Detailed research findings from patent literature demonstrate the successful application of Suzuki-Miyaura coupling to this substrate. For instance, in the synthesis of novel chemical entities, 3-bromo-5-isopropoxyphenol was coupled with 2-formylphenylboronic acid. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) with sodium carbonate as the base in a mixture of toluene, ethanol, and water, proceeded at 100°C to yield the desired biaryl product. This transformation highlights the compatibility of the reaction with both the phenolic hydroxyl and the ether linkage.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Temperature | Product |

| This compound | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100°C | 2'-(5-hydroxy-3-(propan-2-yloxy)phenyl)benzaldehyde |

This interactive table summarizes the specific conditions for the Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction would allow for the introduction of a substituted vinyl group at the C3 position of this compound. A typical Heck reaction involves a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) ligand, and a base (such as Et₃N or K₂CO₃) to neutralize the hydrogen halide formed during the reaction. The reaction with an alkene like styrene or an acrylate (B77674) ester would yield a stilbene or cinnamate derivative, respectively. The stereoselectivity of the Heck reaction generally favors the formation of the trans isomer.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine, is used both as the base and often as the solvent. Applying this reaction to this compound would enable the synthesis of 3-alkynyl-5-(propan-2-yloxy)phenol derivatives. These products are valuable intermediates, as the alkyne moiety can be further manipulated. While specific examples for this exact substrate are not detailed in readily available literature, the reaction is widely applicable to a broad range of aryl bromides with diverse functional groups.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Expected Product Type |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 3-Vinyl-5-(propan-2-yloxy)phenol derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 3-Alkynyl-5-(propan-2-yloxy)phenol derivative |

This interactive table outlines the general parameters for Heck and Sonogashira couplings as they would apply to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It allows for the reaction of aryl halides with a wide range of primary and secondary amines to form the corresponding aryl amines. This reaction is of significant importance in medicinal chemistry. For this compound, this transformation would yield 3-amino-5-(propan-2-yloxy)phenol derivatives. The reaction typically employs a palladium catalyst, a sterically bulky phosphine ligand (such as those developed by Buchwald or Hartwig), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). The choice of ligand is critical and depends on the specific amine and aryl halide coupling partners.

Functional Group Transformations of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile, allowing for a variety of functional group transformations.

Esterification

Phenols can be converted to esters, which can serve as protecting groups or introduce new functionalities. Due to the relatively low nucleophilicity of the phenolic hydroxyl group, direct Fischer esterification with carboxylic acids is generally inefficient. A more effective method is the acylation with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. This reaction converts the hydroxyl group into a phenate ester.

Etherification

While the compound already possesses an isopropyl ether group, the phenolic hydroxyl can be further etherified to generate a diether. A common method for this is the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding aryl ether.

| Transformation | Reagent | Base/Catalyst | Product Type |

| Esterification | Acid Chloride (R-COCl) | Pyridine or Et₃N | 3-Bromo-5-(propan-2-yloxy)phenyl ester |

| Etherification | Alkyl Halide (R'-X) | K₂CO₃ or NaOH | 1-Bromo-3-(alkoxy)-5-(propan-2-yloxy)benzene |

This interactive table summarizes common methods for the derivatization of the phenolic hydroxyl group.

Oxidation

Phenols are susceptible to oxidation, and the products depend on the oxidant used and the substitution pattern of the phenol. The oxidation of phenols that have a hydrogen atom at the para position, such as this compound, can yield quinones. A common reagent used for this transformation is potassium nitrosodisulfonate (Fremy's salt), which is known for the Teuber reaction. This oxidation would convert the phenol into a p-benzoquinone derivative. Other oxidizing agents like sodium dichromate can also be used.

Reduction

The direct reduction of a phenolic hydroxyl group to a hydrogen atom (deoxygenation) is a challenging transformation because the carbon-oxygen bond is strong. The reaction cannot be achieved by simple catalytic hydrogenation that would typically reduce an alkene or nitro group. Instead, a two-step process is often employed. The hydroxyl group is first converted into a better leaving group, such as a triflate or tosylate. This sulfonate ester can then be removed via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or by other reductive methods. This sequence would convert this compound into 1-bromo-3-(propan-2-yloxy)benzene.

Reactions Involving the Bromine Atom: Nucleophilic Displacement and Metalation

The bromine atom on the aromatic ring of this compound is a key functional group that enables several important chemical transformations, primarily through nucleophilic displacement or metalation reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a distinct addition-elimination mechanism. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored by the elimination of the leaving group. chemistrysteps.com

For SNAr to occur efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the benzene (B151609) ring is substituted with two electron-donating groups: a hydroxyl (-OH) and an isopropoxy (-O-iPr) group. These groups enrich the ring with electron density, making it inherently nucleophilic and thus deactivating it towards nucleophilic attack. nih.gov Consequently, forcing this compound to undergo SNAr reactions is challenging and generally requires harsh reaction conditions or alternative activation strategies. libretexts.org One novel approach for activating electron-rich halophenols involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby enabling nucleophilic substitution under milder conditions. nih.gov

Table 1: Hypothetical SNAr Reactions of Activated this compound Derivatives This table illustrates potential SNAr reactions, assuming the presence of a necessary activating group (e.g., a nitro group) on the ring.

| Nucleophile | Reagent Example | Potential Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-5-(propan-2-yloxy)phenol |

| Amine | Ammonia (NH₃) | 3-Amino-5-(propan-2-yloxy)phenol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-5-(propan-2-yloxy)phenol |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

A more synthetically useful transformation for electron-rich aryl bromides like this compound is the halogen-metal exchange. This powerful reaction converts an organic halide into an organometallic reagent, effectively reversing the polarity (umpolung) of the functionalized carbon from electrophilic to nucleophilic. wikipedia.org

The process typically involves treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. tcnj.edu The reaction is rapid and leads to the formation of an aryllithium species where the bromine atom is replaced by lithium. wikipedia.org A significant consideration for phenols is the presence of the acidic hydroxyl proton. This proton will react preferentially with the organolithium reagent. Therefore, at least two equivalents of the lithium reagent are required: the first to deprotonate the hydroxyl group, and the second to perform the halogen-metal exchange. nih.gov Alternatively, the hydroxyl group can be protected with a suitable protecting group prior to the exchange reaction.

Once formed, the aryllithium intermediate is a potent nucleophile and can be "trapped" by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence provides a highly versatile method for derivatization. nih.gov

Table 2: Potential Products from Halogen-Metal Exchange and Electrophilic Trapping

| Electrophile | Reagent Example | Final Product after Quench |

| Carbon Dioxide | Dry Ice (solid CO₂) | 3-Hydroxy-5-(propan-2-yloxy)benzoic acid |

| Aldehyde | Benzaldehyde (PhCHO) | (3-Hydroxy-5-(propan-2-yloxy)phenyl)(phenyl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(3-Hydroxy-5-(propan-2-yloxy)phenyl)propan-2-ol |

| Alkyl Halide | Methyl Iodide (CH₃I) | 3-Methyl-5-(propan-2-yloxy)phenol |

| Boronic Ester | Trimethyl borate (B(OMe)₃) | (3-Hydroxy-5-(propan-2-yloxy)phenyl)boronic acid |

Regioselective Functionalization and Multi-Functionalization Strategies

The substitution pattern of this compound offers intriguing possibilities for regioselective functionalization, guided by the directing effects of its existing substituents. In electrophilic aromatic substitution (EAS), the hydroxyl and isopropoxy groups are strong activating groups and are ortho, para-directors. libretexts.org The bromine atom, while deactivating due to its inductive effect, is also an ortho, para-director. libretexts.org

The directing effects on the available ring positions (C2, C4, and C6) are as follows:

C4 and C6 positions: These are ortho to the hydroxyl group and ortho and para to the isopropoxy group, respectively. They are strongly activated.

C2 position: This position is ortho to both the isopropoxy group and the bromine atom, and meta to the hydroxyl group. It is also highly activated.

The interplay of these electronic influences means that electrophilic substitution will be strongly directed to the positions ortho and para to the oxygen-containing substituents. The position at C4, being situated between the two activating oxygen groups, is particularly electron-rich and a likely site for substitution. However, steric hindrance from the adjacent isopropoxy group might favor substitution at the C2 or C6 positions. The precise outcome often depends on the specific electrophile and reaction conditions used. youtube.com

Multi-functionalization strategies can exploit these directing effects in a stepwise manner. For instance, an initial electrophilic substitution could be directed to the most activated position. Subsequently, the newly introduced group could modify the reactivity and directing influence for a second functionalization. Alternatively, one could leverage the distinct reactivity of the bromine and hydroxyl groups, for example, by performing a halogen-metal exchange followed by electrophilic trapping, and then using the phenolic hydroxyl group to direct a subsequent etherification or esterification.

Role in Cascade and Multicomponent Reactions for Building Molecular Complexity

While specific examples involving this compound in cascade or multicomponent reactions (MCRs) are not extensively documented, its structure contains the necessary functionalities to serve as a valuable building block in such transformations.

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. The bifunctional nature of this compound (containing an aryl bromide and a nucleophilic phenol) makes it a suitable candidate for cascade processes. For example, a palladium-catalyzed cross-coupling reaction at the bromine site could introduce a side chain that is designed to subsequently react with the phenolic hydroxyl group in an intramolecular cyclization, forming a heterocyclic system.

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. The phenolic hydroxyl group of this compound could participate as a nucleophilic component in various MCRs. For example, in chromene synthesis, phenols can react with aldehydes and a source of active methylene in a one-pot process. The aryl bromide moiety could remain intact during such a sequence, serving as a handle for subsequent post-MCR modifications, thereby rapidly increasing molecular complexity.

Applications of 3 Bromo 5 Propan 2 Yloxy Phenol in Advanced Chemical Synthesis and Materials Science

Precursor in Complex Organic Molecule Synthesis

The bifunctional nature of 3-Bromo-5-(propan-2-yloxy)phenol , featuring a reactive bromine atom and a hydroxyl group on a phenyl ring, theoretically makes it a candidate for various cross-coupling and substitution reactions. The isopropoxy group provides steric bulk and influences the electronic properties of the aromatic ring. However, specific documented instances of its use in the synthesis of complex organic molecules are not available.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems is a significant area of research in materials science, with applications in organic electronics. nagoya-u.ac.jpnih.gov These syntheses often rely on precursors that can undergo reactions like Suzuki, Stille, or direct arylation couplings to build larger conjugated systems. While brominated phenols are common starting materials for such reactions, no literature specifically reports the use of This compound for this purpose. The general strategy involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester, but specific examples utilizing this particular phenol (B47542) derivative are not found in the current body of scientific literature.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science. The hydroxyl and bromo- functionalities on This compound could potentially be used to construct various heterocyclic rings. For instance, the hydroxyl group could be used in condensation reactions to form ethers or esters, which could then undergo intramolecular cyclization. The bromine atom could be a handle for metal-catalyzed N- or O-arylation reactions to form nitrogen or oxygen-containing heterocycles. Despite these theoretical possibilities, a search of the chemical literature did not yield any specific examples of This compound being used in the synthesis of heterocyclic compounds.

Building Block in Functional Materials Chemistry

The design of functional materials often starts with carefully selected molecular building blocks. The properties of This compound , such as its polarity, potential for hydrogen bonding, and reactive sites, suggest it could be a useful component in materials chemistry.

Polymer Chemistry: Monomer Design for Advanced Polymeric Materials

In polymer chemistry, monomers with specific functional groups are used to create polymers with desired properties. A molecule like This compound could theoretically be converted into a monomer for polymerization. For example, the hydroxyl group could be modified to an acrylate (B77674) or a vinyl ether, and the bromo- group could be used for post-polymerization modification or to introduce specific functionalities. However, there are no published studies that describe the design, synthesis, or polymerization of monomers derived from This compound .

Development of Liquid Crystalline Materials and Supramolecular Assemblies

The synthesis of liquid crystals often involves the use of rigid, rod-shaped molecules (calamitic mesogens) or disk-shaped molecules (discotic mesogens). While substituted phenols are sometimes used as cores or wings in liquid crystal design, there is no evidence in the scientific literature of This compound being employed for the development of liquid crystalline materials or their supramolecular assemblies.

Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembled Structures

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The hydroxyl group of This compound can act as a hydrogen bond donor and acceptor, making it a potential component for designing self-assembling systems. The aromatic ring can participate in π-π stacking interactions. However, a review of the literature reveals no specific instances where This compound has been used in the design of host-guest systems or other self-assembled structures.

Utilization in Catalysis: Potential as a Ligand Component for Metal-Catalyzed Reactions

While direct experimental studies detailing the use of this compound as a ligand component in metal-catalyzed reactions are not extensively documented in publicly available literature, its molecular structure presents significant potential for such applications. The presence of a phenolic hydroxyl group, a bromine atom, and an isopropoxy group on a phenyl ring offers multiple sites for modification and coordination to a metal center, making it a promising scaffold for the design of novel ligands.

The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can act as a strong coordinating anion for a variety of transition metals. Furthermore, this hydroxyl group can serve as a handle for the introduction of other donor groups, such as phosphines, amines, or N-heterocycles, through etherification or other functionalization reactions. The bromine atom on the aromatic ring can be substituted via cross-coupling reactions to introduce additional coordinating moieties, leading to the formation of bidentate or polydentate ligands. The isopropoxy group, while less reactive, can influence the steric and electronic properties of the resulting ligand, which in turn can fine-tune the activity and selectivity of the metal catalyst.

The structural motifs present in this compound are found in various successful ligand architectures. For instance, phosphine (B1218219) ligands are widely used in palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org It is conceivable that this compound could be a precursor to phosphine-containing ligands. The development of new N-heterocyclic carbene (NHC) ligands has also been a major area of research in catalysis, and the functional groups on this compound could be elaborated to form such structures. nih.gov

Given the versatility of its functional groups, ligands derived from this compound could potentially be employed in a range of metal-catalyzed transformations, including but not limited to:

Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira reactions, where the electronic and steric properties of the ligand play a crucial role in the catalytic cycle. wikipedia.orgnih.govlibretexts.org

C-H activation/functionalization: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern chemistry, and ligands with tailored steric and electronic profiles are essential for achieving high selectivity.

Asymmetric catalysis: Chiral ligands derived from this phenol could be synthesized, potentially enabling enantioselective transformations.

While these applications are at present speculative, the chemical functionalities inherent in this compound mark it as a compound of interest for the future design and synthesis of innovative ligands for homogeneous catalysis.

Development of Novel Synthetic Methodologies Employing this Compound as a Key Reactant or Intermediate

This compound is a versatile building block that can be utilized as a key reactant or intermediate in the development of novel synthetic methodologies. Its trifunctional nature, possessing a phenolic hydroxyl group, a bromine atom, and an isopropoxy group, allows for a variety of chemical transformations to construct more complex molecular architectures. The strategic location of these functional groups on the aromatic ring offers regiochemical control in subsequent reactions.

The bromine atom, in particular, serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The phenolic hydroxyl group can participate in nucleophilic substitution reactions or be protected and deprotected as needed during a synthetic sequence.

Below are some established synthetic methodologies where this compound could be a valuable starting material:

Table 1: Potential Synthetic Applications of this compound

| Reaction Type | Reagents and Conditions | Potential Product | Significance of Transformation |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | 3-Aryl-5-(propan-2-yloxy)phenol or 3-Vinyl-5-(propan-2-yloxy)phenol | Forms a new C-C bond, leading to the synthesis of biaryl compounds or styrenyl derivatives, which are common motifs in pharmaceuticals and materials science. nih.govlibretexts.org |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), phosphine ligand (e.g., PPh₃) | 3-(Substituted vinyl)-5-(propan-2-yloxy)phenol | Forms a new C-C bond by vinylation of the aryl bromide, providing access to substituted styrenes and other olefinic compounds. wikipedia.orgnih.gov |

| Ullmann Condensation | Alcohol or phenol, Cu catalyst (e.g., CuI), base (e.g., Cs₂CO₃), ligand (e.g., 1,10-phenanthroline) | 3-Alkoxy-5-(propan-2-yloxy)phenol or 3-Aryloxy-5-(propan-2-yloxy)phenol | Forms a diaryl ether or an alkyl aryl ether, which are important structural units in many natural products and bioactive molecules. organic-chemistry.orgnih.govmdpi.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | N-Aryl-3-amino-5-(propan-2-yloxy)phenol | Forms a C-N bond, leading to the synthesis of diaryl amines or N-aryl anilines, which are prevalent in medicinal chemistry and electronic materials. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst (e.g., CuI), base (e.g., Et₃N) | 3-Alkynyl-5-(propan-2-yloxy)phenol | Forms a C-C bond between the aryl bromide and a terminal alkyne, producing substituted arylalkynes, which are versatile intermediates in organic synthesis. |

| Carbonylation | Carbon monoxide, Pd catalyst, alcohol or amine | 3-Carboalkoxy-5-(propan-2-yloxy)phenol or 3-Carboxamido-5-(propan-2-yloxy)phenol | Introduces a carbonyl group, leading to the formation of esters or amides, which are valuable functional groups for further transformations. |

The reactivity of the phenolic hydroxyl group also allows for its use in Williamson ether synthesis or esterification reactions, further expanding the range of accessible derivatives. The isopropoxy group generally acts as a stable ether linkage, providing increased lipophilicity to the molecule. The development of synthetic routes that leverage the unique substitution pattern of this compound can lead to the efficient construction of complex target molecules with potential applications in various fields of chemistry.

Q & A

Q. Key Considerations :

- Monitor regioselectivity during bromination to avoid di- or poly-substitution.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic intermediates.

Basic: How can the purity and structural integrity of this compound be verified experimentally?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropoxy -CH₃ at δ 1.3 ppm) .

- FT-IR : Detect phenolic -OH stretch (~3200 cm⁻¹) and C-O-C ether vibration (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure using SHELX software to validate bond lengths and angles .

Q. Case Study :

| Catalyst | Solvent | Yield (%) | Side Products |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 72 | Debrominated phenol |

| Pd(dppf)Cl₂ | Dioxane/H₂O | 85 | <5% homocoupling |

Troubleshooting : Low yields may arise from incomplete deprotection or residual moisture. Use anhydrous solvents and molecular sieves .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- Electron-Donating Isopropoxy Group : Activates the aromatic ring toward electrophilic attack at the para position (C5), but steric hindrance from the isopropyl group limits reactivity at C3 .

- Electron-Withdrawing Bromine : Deactivates the ring at C3, directing nucleophiles (e.g., amines) to the less hindered C4 position .

Q. Mechanistic Insight :

- DFT calculations show reduced electron density at C3 (Mulliken charge: +0.15) compared to C5 (-0.12), favoring SNAr at C4 .

- Experimental Validation : React with NaN₃ in DMF at 100°C; LC-MS confirms azide substitution at C4 (m/z 291 [M+H]⁺) .

Advanced: What challenges arise in characterizing reaction intermediates of this compound?

Methodological Answer:

- Transient Intermediates : Use stopped-flow NMR or cryogenic trapping (-78°C) to isolate unstable species (e.g., quinone methides) .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track bond cleavage/rearrangement via 2D NMR (HSQC, HMBC) .

- Mass Spectrometry : HRMS-ESI in negative ion mode detects deprotonated intermediates (e.g., [M-H]⁻ at m/z 259.02) .

Case Study : Oxidation with MnO₂ yields a quinone intermediate (λ_max = 420 nm via UV-Vis), but rapid degradation requires real-time monitoring .

Basic: What methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Colorimetric Assay : Adapt the Folin-Ciocalteu method by reducing tungstate-molybdate complexes; measure absorbance at 750 nm (linear range: 0.1–1.0 mM) .

- LC-MS/MS : Use a C18 column with MRM transitions (m/z 259 → 181 for quantification; LOD = 0.01 µM) .

- Internal Standards : Deuterated analogs (e.g., D₃-3-Bromo-5-(propan-2-yloxy)phenol) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.